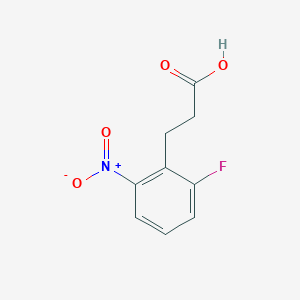

3-(2-Fluoro-6-nitrophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Fluoro-6-nitrophenyl)propanoic acid is a fluorinated nitro-substituted phenylpropanoic acid derivative. Its structure consists of a propanoic acid backbone attached to a phenyl ring substituted with a fluorine atom at the 2-position and a nitro group (-NO₂) at the 6-position. The fluorine and nitro groups are electron-withdrawing, which may influence its acidity, solubility, and biological interactions .

Scientific Research Applications

Pharmaceutical Research

Drug Development

3-(2-Fluoro-6-nitrophenyl)propanoic acid is being investigated for its role as a precursor in the synthesis of novel pharmaceutical agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating inflammatory diseases and other conditions. The introduction of fluorine enhances the pharmacokinetic profiles of compounds derived from it, potentially leading to improved therapeutic outcomes without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action Studies

Research has focused on understanding how this compound binds to proteins and enzymes. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate these interactions at the molecular level. These studies are crucial for determining the compound's mechanism of action, which can inform its use in therapeutic applications .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of other fluorinated compounds. Its unique functional groups can participate in various chemical reactions, allowing for the creation of complex molecules with desired biological activities .

Synthesis Techniques

The synthesis typically involves multi-step organic reactions that allow for the efficient production of this compound. These methods are essential for producing sufficient quantities for both laboratory studies and potential industrial applications .

Case Study 1: Anti-inflammatory Applications

A study explored the potential of this compound derivatives in treating inflammatory diseases such as psoriasis and ulcerative colitis. The introduction of fluorine was shown to improve the pharmacokinetic properties while maintaining anti-inflammatory efficacy . This research highlights the compound's potential as a safer alternative to traditional NSAIDs.

Case Study 2: Neutrophil Chemotaxis Inhibition

Another investigation focused on how this compound affects neutrophil chemotaxis, a critical process in inflammation. It was found that derivatives of this compound could inhibit chemotaxis induced by chemokines like interleukin-8, suggesting its utility in managing conditions characterized by excessive neutrophil recruitment .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-(2-fluoro-6-nitrophenyl)propanoic acid with high purity?

- Methodological Answer: Optimize synthesis via Friedel-Crafts acylation or nitro-group functionalization, followed by purification using recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC (>97% target) and confirm structural integrity via 1H/13C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer: Use spectroscopic techniques:

- NMR : Assign peaks for fluorine (δ ~ -110 ppm for aromatic F) and nitro groups (δ ~ 8.5 ppm for aromatic protons).

- FT-IR : Identify carboxylic acid (O-H stretch ~2500-3300 cm−1), nitro (asymmetric stretch ~1520 cm−1), and C-F (stretch ~1100 cm−1).

- Mass Spectrometry : Confirm molecular ion [M-H]− at m/z 228.03 (theoretical) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 4°C to prevent nitro-group degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. What strategies enhance the functionalization of the nitro group while preserving the fluorophenyl moiety?

- Methodological Answer:

- Catalytic Reduction : Use H2/Pd-C in ethanol to reduce nitro to amine without defluorination (monitor via TLC).

- Electrophilic Substitution : Protect the carboxylic acid with tert-butyl groups to direct nitration/fluorination at specific positions .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer: Conduct accelerated stability studies:

- Conditions : Test pH 2–12 at 25°C/40°C. Monitor degradation via UV-Vis (λ = 270 nm for nitro group).

- Findings : Maximum stability at pH 4–6; hydrolysis of the nitro group occurs above pH 9 .

Q. What computational models predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., nitroreductases) to assess binding affinity.

- MD Simulations : Analyze fluorine’s electronegativity effects on ligand-protein hydrogen bonding (GROMACS/AMBER) .

Q. How can researchers resolve contradictory data on its fluorescence quenching behavior?

- Methodological Answer:

- Control Experiments : Test solvent polarity (e.g., DMSO vs. water) and concentration effects (1–100 µM).

- Mechanistic Probes : Use Stern-Volmer plots to distinguish static (fluorophore-nitro complexation) vs. dynamic quenching (collisional) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their substituents:

Key Observations:

- Electron-Withdrawing Groups: Chloro (Cl) and nitro (NO₂) substituents enhance antimicrobial activity in phenylpropanoic acids, as seen in 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid . The fluorine and nitro groups in the target compound may similarly influence bioactivity through increased electrophilicity.

- Hydroxy vs. Nitro Substitution: The hydroxy-nitro derivative (3-(4-hydroxy-3-nitrophenyl)propanoic acid) has a lower melting point (80–90°C), suggesting that nitro groups reduce crystallinity compared to halogenated analogs .

- Methylthio Esters: 3-(Methylthio)propanoic acid esters are volatile aroma contributors in pineapples, with concentrations up to 622.49 µg·kg⁻¹ . In contrast, the target compound’s nitro and fluoro groups likely reduce volatility, making it more suited for pharmaceutical applications than flavoring.

Physical and Chemical Properties

- Melting Points : Hydroxy-nitro derivatives (80–90°C) have lower melting points than fully halogenated analogs, which typically melt above 100°C . The fluorine atom in the target compound may further lower the melting point due to reduced symmetry.

Preparation Methods

Synthetic Methodologies

Malonic Ester Condensation

The malonic ester synthesis is a cornerstone for constructing β-arylpropanoic acids. Adapted from protocols for 3-(2-nitrophenyl)propanoic acid , this method involves:

-

Alkylation of Diethyl Malonate :

-

Reagents : 2-Fluoro-6-nitrobenzyl bromide, diethyl malonate, potassium carbonate, 18-crown-6.

-

Conditions : Hexane solvent, 80°C, 18 hours.

-

Mechanism : Nucleophilic substitution forms diethyl (2-fluoro-6-nitrobenzyl)malonate.

-

-

Acidic Hydrolysis :

Key Data :

| Step | Conditions | Intermediate | Yield |

|---|---|---|---|

| Alkylation | 80°C, 18 hr, hexane | Diethyl malonate derivative | 85% |

| Hydrolysis | Reflux, HCl/AcOH, 48 hr | Crude acid | 60–70% |

Analytical Validation :

-

¹H NMR (CDCl₃) : Expected signals at δ 2.79 (t, J = 7.6 Hz, CH₂), 3.24 (t, J = 7.6 Hz, CH₂), and aromatic peaks reflecting fluorine coupling .

Friedel-Crafts Acylation and Reduction

A two-step approach via Friedel-Crafts acylation avoids direct functionalization challenges:

-

Acylation of Fluorobenzene :

-

Reduction of Ketone Intermediate :

Challenges :

-

Nitro groups deactivate the aromatic ring, necessitating elevated temperatures.

-

Competing side reactions (e.g., over-reduction) require stoichiometric control.

Direct Carboxylation via Grignard Reagents

A patent-derived method for flurbiprofen precursors was adapted:

-

Grignard Formation :

-

Reagents : 3-Bromo-2-fluoro-6-nitrobenzene, magnesium.

-

-

Carboxylation :

-

Reagents : CO₂ gas, followed by acid workup.

-

Limitations :

-

Low regioselectivity in nitration steps.

-

Palladium-catalyzed Suzuki coupling (for related compounds) faces cost and reproducibility issues .

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR : Distinctive splitting patterns arise from fluorine coupling (e.g., δ 7.4–8.1 ppm for aromatic protons).

-

HPLC Purity : >95% achieved via silica gel chromatography (hexane:ethyl acetate = 10:1) .

Challenges in Purification

-

Recrystallization : Toluene or hexane/ethyl acetate mixtures yield crystals with melting points 110–112°C .

-

Column Chromatography : Polar impurities (e.g., unreacted malonic ester) necessitate gradient elution.

Industrial Scalability and Optimization

Catalytic Efficiency

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

3-(2-fluoro-6-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8FNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) |

InChI Key |

UXGZRFLRSRSIAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.